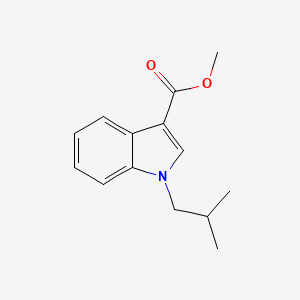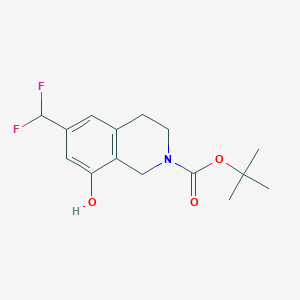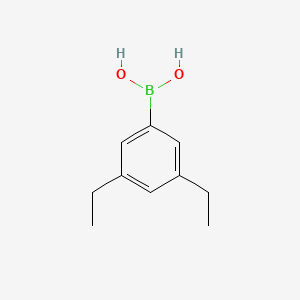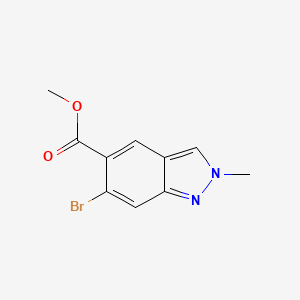![molecular formula C15H14FNO2 B13912911 4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B13912911.png)
4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine is a complex organic compound that features a biphenyl core substituted with a dioxolane ring and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine typically involves multiple steps. One common approach is to start with the biphenyl core and introduce the dioxolane ring through acetalization of an aldehyde or ketone with ethylene glycol . The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor . The amine group is usually introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxolane ring to other functional groups.
Substitution: The fluorine atom and the amine group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of advanced materials, such as polymers and liquid crystals
Mecanismo De Acción
The mechanism of action of 4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxolane ring and fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the amine group can participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
4’-(1,3-Dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde: This compound features a similar biphenyl core with a dioxolane ring but has an aldehyde group instead of an amine.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: This compound has two dioxolane rings and is used in the synthesis of liquid crystals and other advanced materials.
Uniqueness
4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties. The combination of the dioxolane ring, fluorine atom, and amine group provides a versatile scaffold for the development of new compounds with diverse applications.
Propiedades
Fórmula molecular |
C15H14FNO2 |
|---|---|
Peso molecular |
259.27 g/mol |
Nombre IUPAC |
4-[4-(1,3-dioxolan-2-yl)phenyl]-2-fluoroaniline |
InChI |
InChI=1S/C15H14FNO2/c16-13-9-12(5-6-14(13)17)10-1-3-11(4-2-10)15-18-7-8-19-15/h1-6,9,15H,7-8,17H2 |
Clave InChI |
YKTGDSPYWIJJGY-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=C(C=C2)C3=CC(=C(C=C3)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)





![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)

![6-Isopropyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride](/img/structure/B13912912.png)
